molecular formula C8H5Cl2NO2S B1432530 4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride CAS No. 1557469-14-3

4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride

Cat. No. B1432530
M. Wt: 250.1 g/mol
InChI Key: JKKAYMTVGBZEHK-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1557469-14-3 . It has a molecular weight of 250.1 .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride is 1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2 . This code provides a specific textual identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride has a molecular weight of 250.1 .

Scientific Research Applications

    Comprehensive and Detailed Summary of the Application “4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride” is used in the cyanoacetylation of amines . This process is a key step in the synthesis of N-cyanoacetamides, which are important precursors for heterocyclic synthesis . These compounds are extensively used as reactants to form a variety of heterocyclic compounds .

    Detailed Description of the Methods of Application or Experimental Procedures The synthesis of cyanoacetamides can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

    Thorough Summary of the Results or Outcomes Obtained The cyanoacetylation of amines using “4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride” results in the formation of N-cyanoacetamides . These compounds are important precursors for the synthesis of various heterocyclic compounds . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

For instance, it could potentially be used in Electrophilic Aromatic Substitution reactions . This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .

Another potential application could be in Friedel-Crafts Alkylation reactions . This is a type of electrophilic aromatic substitution where an alkyl group is introduced into an aromatic system .

properties

IUPAC Name

4-chloro-2-(cyanomethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2S/c9-7-1-2-8(14(10,12)13)6(5-7)3-4-11/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKAYMTVGBZEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(cyanomethyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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